3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.288 . This compound is known for its unique structure, which includes a furanone ring substituted with a diethylamino propylidene group and a methyl group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one involves several steps. One common method starts with the preparation of methyl 3-(diethylamino)propionate, which is then subjected to further reactions to introduce the furanone ring and the methyl group . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the furanone ring may participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one can be compared with similar compounds such as:
3-Propylidenephthalide: This compound has a similar structure but lacks the diethylamino group.
Methyl 3-(Diethylamino)propionate: This is a precursor in the synthesis of the target compound and shares some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32776-08-2 |
---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
3-[1-(diethylamino)propylidene]-5-methylfuran-2-one |
InChI |
InChI=1S/C12H19NO2/c1-5-11(13(6-2)7-3)10-8-9(4)15-12(10)14/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
GKURMCWOCOLPHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C1C=C(OC1=O)C)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.